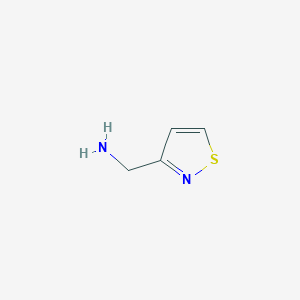

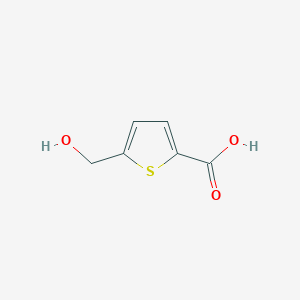

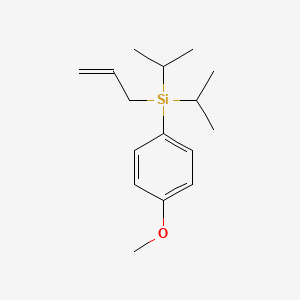

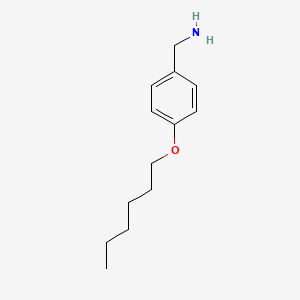

![molecular formula C10H9FN2O3 B1344373 [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 915920-11-5](/img/structure/B1344373.png)

[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid is a compound that appears to be related to a class of chemicals that are often used in the modification of pharmaceuticals, particularly antibiotics. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs, such as 5-fluorobenzimidazolyl groups, are discussed. These compounds are of interest due to their potential biological activity and their use in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, nitration, hydrolysis, and reduction processes. For instance, 4-fluoroaniline is transformed through these steps to yield 5-fluorobenzimidazolyl-2-thione, which can then react with chloroacetic acid to produce derivatives like [(5-fluoro-2-benzimidazolyl)-thioe]acetic acid . Additionally, carbodiimide peptide coupling reactions are employed to synthesize novel compounds from 5-fluorouracil-1-yl acetic acid, using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotrizole (BtOH) . These methods highlight the versatility of fluoro-substituted benzimidazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using techniques such as X-ray crystallography and IR spectroscopy. For example, the stereochemical structure of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . IR spectroscopy is also used to characterize the structure of synthesized compounds, providing evidence of the "5-Fluorouracil short peptide" structure in one case .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite specific and involve the formation of new bonds and the cyclization of intermediates. For instance, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the formation of thioeacetic acid derivatives, which can undergo further cyclization to yield thiazolo[3,2-a]benzimidazol-3(2H)-ones . These reactions are crucial for the creation of the desired heterocyclic systems that contain bridgehead nitrogen atoms, which are often a key feature in biologically active compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms and benzimidazole rings suggests that these compounds may exhibit significant biological activity due to the electron-withdrawing nature of fluorine and the potential for hydrogen bonding and stacking interactions with biological macromolecules. The synthesis methods and structural analyses indicate that these compounds are likely to be solids at room temperature and may have specific spectroscopic features that can be identified by IR spectroscopy.

科学的研究の応用

-

Medicinal Chemistry

- Benzimidazoles have been found to have diverse pharmacological activities . They have been used in the development of potential chemotherapeutic agents .

- The synthetic pathway to various benzimidazoles usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .

- Benzimidazole containing pharmacoactive agents play an important role in medicinal chemistry .

-

Antioxidant Activity

-

Catalysis

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLCDBPMTPLXOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649169 |

Source

|

| Record name | [(6-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid | |

CAS RN |

915920-11-5 |

Source

|

| Record name | [(6-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。